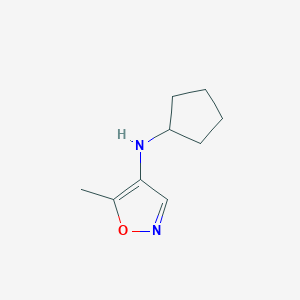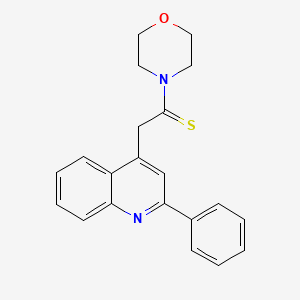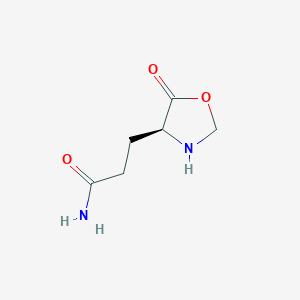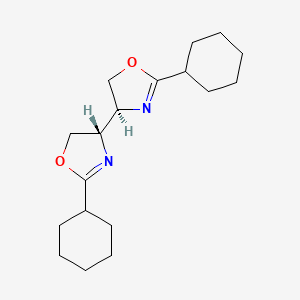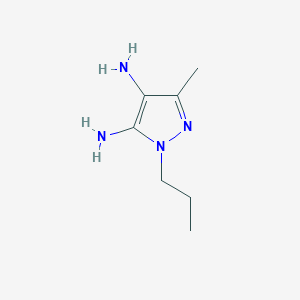![molecular formula C14H17N3O4 B12887490 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-02-6](/img/structure/B12887490.png)
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a diethylamino group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(Diethylamino)benzylidene]rhodanine
- 7-Diethylamino-4-methylcoumarin
Uniqueness
Compared to similar compounds, 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of chemical reactions and exhibit diverse applications in various fields.
Propiedades
Número CAS |
61195-02-6 |
|---|---|
Fórmula molecular |
C14H17N3O4 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
Clave InChI |
KLCATPHRRZVMKK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




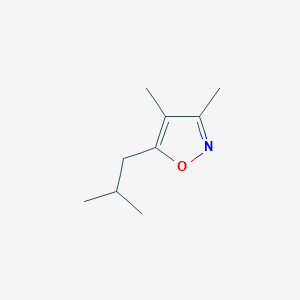


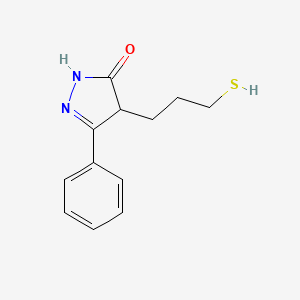

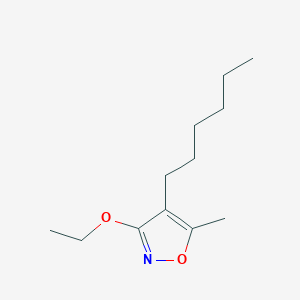
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
